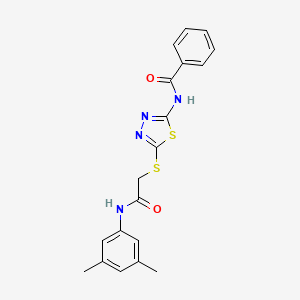
N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds with similar structures, such as 2-amino-N-(3,5-dimethylphenyl)benzamide and N,N-Dimethylbenzamide , are used in proteomics research and as reagents for deoxygenation of secondary alcohols .
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. The molecular formula of 2-amino-N-(3,5-dimethylphenyl)benzamide is C15H16N2O .Chemical Reactions Analysis
N,N-Dimethylbenzamide has been shown to react with PhLnI complexes (Ln-Eu, Sm, Yb) to yield benzophenone .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, density, boiling point, melting point, and more. For example, the molecular weight of 2-amino-N-(3,5-dimethylphenyl)benzamide is 240.30 .Aplicaciones Científicas De Investigación
Diazines (pyridazine, pyrimidine, and pyrazine) are two-nitrogen-containing heterocyclic compounds found in nature (e.g., DNA, RNA, flavors, and fragrances). They serve as central building blocks for various pharmacological applications. Our focus will be on the pyrimidine derivatives, which exhibit a wide range of biological activities. These include modulation of myeloid leukemia, antimicrobial effects, antitumor properties, anti-inflammatory activity, and more .
Pharmacological Activities
Anticancer Properties: Pyrimidine-based compounds have demonstrated significant anticancer effects. They are key components in drugs used to treat leukemia (e.g., imatinib, Dasatinib, and nilotinib). Additionally, pyrimidines play a role in breast cancer treatment and idiopathic pulmonary fibrosis management .
Antimicrobial and Antifungal Activity: Pyrimidines exhibit antimicrobial and antifungal properties. They are effective against various pathogens, making them valuable in drug development .
Antiparasitic Effects: Certain pyrimidine derivatives act as antiparasitic agents, contributing to the fight against parasitic infections .
Anti-Inflammatory and Analgesic Actions: Pyrimidines possess anti-inflammatory and analgesic properties, making them relevant for pain management and inflammation control .
Cardiovascular and Antihypertensive Effects: Some pyrimidine-based compounds function as cardiovascular agents and antihypertensives, impacting blood pressure regulation .
Other Activities: Pyrimidines are also involved in DNA topoisomerase II inhibition, antitubercular therapy, antimalarial treatment, and more .
Novel Synthetic Approaches
Researchers have explored novel synthetic methodologies to enhance druglikeness and ADME-Tox properties of pyrimidine-containing molecules. These approaches aim to improve the pharmacokinetic and safety profiles of potential drugs .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S2/c1-12-8-13(2)10-15(9-12)20-16(24)11-26-19-23-22-18(27-19)21-17(25)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,20,24)(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSQFQGRTPKDRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

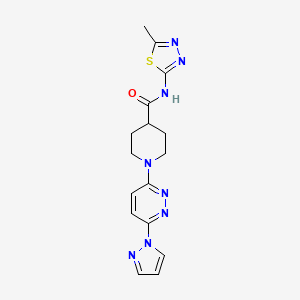
![N-[(4-fluorophenyl)methyl]-6-hydroxypyridine-3-carboxamide](/img/structure/B2460518.png)
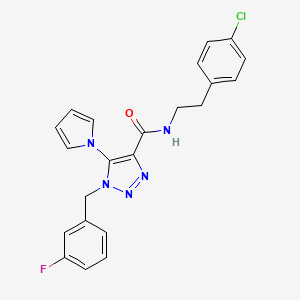
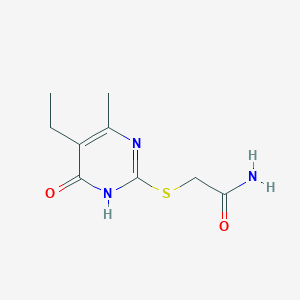
![3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(3-methylphenyl)methyl]propanamide](/img/structure/B2460522.png)
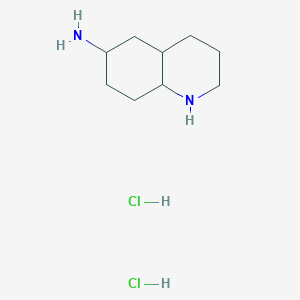
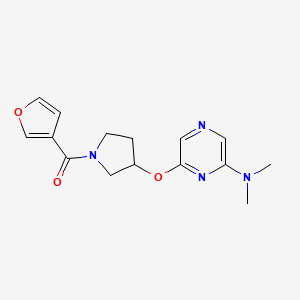
![1-(4-fluorobenzyl)-4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2460527.png)
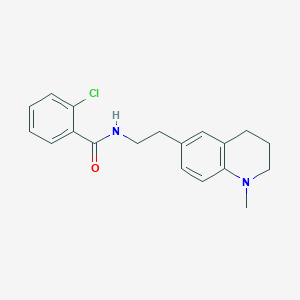
![Ethyl 2-bromo-5-methyl[1,3]oxazolo[3,2-b][1,2,4]triazole-6-carboxylate](/img/structure/B2460529.png)
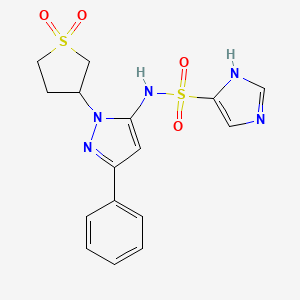
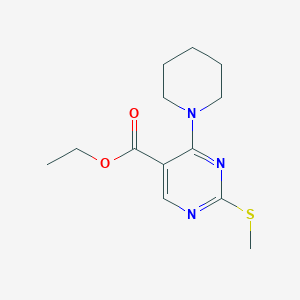
![4-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methyl-1H-pyrazol-3-yl)-6-propylbenzene-1,3-diol](/img/structure/B2460533.png)
![3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B2460536.png)